
(S)-1-Cyclohexyl-3-méthyl-pipérazine oxalate
Vue d'ensemble
Description
Cyclohexyl is a cycloalkane with the molecular formula C6H11. Methyl-piperazine is a piperazine derivative with a methyl group attached. Oxalate is an anion with the chemical formula C2O4^2- and occurs naturally in many foods .
Chemical Reactions Analysis
The reactions involving this compound would depend on the specific conditions and reactants present. Oxalate can participate in various reactions, including acid-base reactions, precipitation reactions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and bonding of its components. Oxalate salts, for example, are typically colorless and can form a variety of salts .Applications De Recherche Scientifique
Recherche en Biochimie
En biochimie, l'(S)-1-Cyclohexyl-3-méthyl-pipérazine oxalate pourrait être utilisé pour étudier les interactions enzyme-substrat, en particulier celles impliquant les enzymes métabolisant l'oxalate. Cela peut fournir des informations sur les maladies métaboliques liées au dysmétabolisme de l'oxalate .
Études Toxicologiques
Étant donné que l'oxalate est un produit final métabolique connu pour sa toxicité potentielle, ce composé pourrait être utilisé dans des études toxicologiques pour comprendre l'impact de l'accumulation d'oxalate dans l'organisme et sa relation avec des affections telles que l'hyperoxalurie et la néphropathie oxalique .
Science Nutritionnelle
La recherche en science nutritionnelle pourrait utiliser ce composé pour mieux comprendre l'apport alimentaire de précurseurs de l'oxalate et leur impact sur la santé, en particulier en relation avec la formation de calculs rénaux et le rôle du microbiote intestinal dans la dégradation de l'oxalate .
Mécanisme D'action
Target of Action
The primary target of (S)-1-Cyclohexyl-3-methyl-piperazine Oxalate is the serotonin transporter (SERT). This compound is a selective serotonin re-uptake inhibitor (SSRI) and the S-enantiomer of racemic citalopram . It is used to restore serotonergic function in the treatment of depression and anxiety .
Mode of Action
(S)-1-Cyclohexyl-3-methyl-piperazine Oxalate interacts with its target, the serotonin transporter, by inhibiting the reuptake of serotonin. This leads to an increase in the extracellular level of serotonin and thus enhances serotonergic neurotransmission . It is approximately 150 times more potent than the R-enantiomer of citalopram and is responsible for the vast majority of citalopram’s clinical activity .
Biochemical Pathways
The compound affects the serotonin pathway in the central nervous system. By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, which leads to the potentiation of serotonergic activity in the central nervous system .
Pharmacokinetics
Similar compounds like escitalopram have been reported to have a bioavailability of 80% .
Result of Action
The result of the action of (S)-1-Cyclohexyl-3-methyl-piperazine Oxalate is the restoration of serotonergic function in the treatment of depression and anxiety . By increasing the concentration of serotonin in the synaptic cleft, it enhances serotonergic neurotransmission, which can alleviate symptoms of depression and anxiety .
Avantages Et Limitations Des Expériences En Laboratoire
(S)-1-CHMPO has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its unique properties make it a valuable tool for organic synthesis. Additionally, it is a highly reactive compound and can be used to synthesize a variety of compounds. However, there are some limitations to using (S)-1-CHMPO in laboratory experiments. It is not very soluble in water, so it can be difficult to work with in an aqueous solution. Additionally, its reactivity can be a problem, as it can react with undesired molecules if not handled carefully.
Orientations Futures
The potential future directions for (S)-1-CHMPO are numerous. It could be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it could be used to develop new catalysts for organic synthesis, as well as for peptide synthesis. Furthermore, it could be used to study the biochemical and physiological effects of compounds synthesized using (S)-1-CHMPO, as well as to develop new methods for organic synthesis.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
(S)-1-Cyclohexyl-3-methyl-piperazine oxalate plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as oxalate oxidase and oxalate decarboxylase, which are involved in the degradation of oxalate . These interactions are crucial for the regulation of oxalate levels in biological systems. Additionally, (S)-1-Cyclohexyl-3-methyl-piperazine oxalate may bind to certain proteins, influencing their activity and stability.
Cellular Effects
The effects of (S)-1-Cyclohexyl-3-methyl-piperazine oxalate on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the production of reactive oxygen species (ROS) and the regulation of autophagy in renal epithelial cells . These effects are mediated through interactions with key signaling molecules and transcription factors, leading to changes in cellular homeostasis and function.
Molecular Mechanism
At the molecular level, (S)-1-Cyclohexyl-3-methyl-piperazine oxalate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in oxalate metabolism, such as oxalate oxidase and oxalate decarboxylase . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-1-Cyclohexyl-3-methyl-piperazine oxalate can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to (S)-1-Cyclohexyl-3-methyl-piperazine oxalate may lead to changes in cellular metabolism and gene expression, which can impact cell viability and function . Understanding these temporal effects is essential for optimizing experimental conditions and interpreting results.
Dosage Effects in Animal Models
The effects of (S)-1-Cyclohexyl-3-methyl-piperazine oxalate vary with different dosages in animal models. At low doses, this compound may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of (S)-1-Cyclohexyl-3-methyl-piperazine oxalate.
Metabolic Pathways
(S)-1-Cyclohexyl-3-methyl-piperazine oxalate is involved in several metabolic pathways, including oxalate metabolism. It interacts with enzymes such as oxalate oxidase and oxalate decarboxylase, which catalyze the degradation of oxalate into carbon dioxide and formic acid . These interactions are essential for maintaining oxalate homeostasis and preventing the accumulation of toxic oxalate levels in biological systems.
Transport and Distribution
The transport and distribution of (S)-1-Cyclohexyl-3-methyl-piperazine oxalate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes via oxalate transporters, which facilitate its uptake and distribution within cells . Additionally, (S)-1-Cyclohexyl-3-methyl-piperazine oxalate may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of (S)-1-Cyclohexyl-3-methyl-piperazine oxalate is determined by targeting signals and post-translational modifications. This compound can be localized to specific organelles, such as mitochondria and lysosomes, where it exerts its biochemical effects . Understanding the subcellular localization of (S)-1-Cyclohexyl-3-methyl-piperazine oxalate is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
(3S)-1-cyclohexyl-3-methylpiperazine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.C2H2O4/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;3-1(4)2(5)6/h10-12H,2-9H2,1H3;(H,3,4)(H,5,6)/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHMUFNOZYBUFH-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2CCCCC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2CCCCC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1458104.png)
![Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1458105.png)


![4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1458109.png)
![3-[2-(2-Iodoethoxy)-ethoxy]-propyne](/img/structure/B1458111.png)
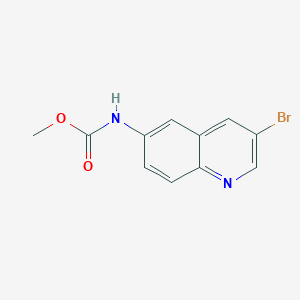
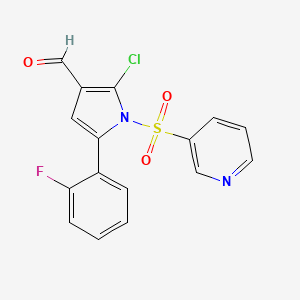

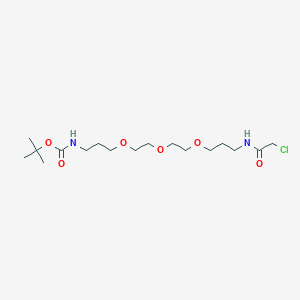
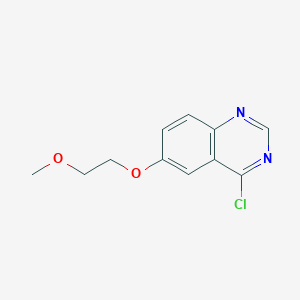
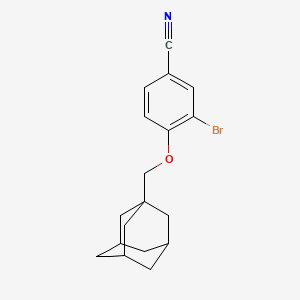
![[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine](/img/structure/B1458124.png)